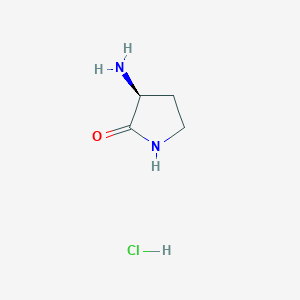

(S)-3-Aminopyrrolidin-2-one hydrochloride

Description

The exact mass of the compound (S)-3-Aminopyrrolidin-2-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-3-Aminopyrrolidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Aminopyrrolidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3S)-3-aminopyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-3-1-2-6-4(3)7;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKDBIIHVIKHJQ-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56440-28-9 | |

| Record name | (3S)-3-aminopyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Strategic Importance of a Constrained Chiral Scaffold

An In-depth Technical Guide to (S)-3-Aminopyrrolidin-2-one Hydrochloride: A Cornerstone Chiral Building Block

This guide provides an in-depth technical overview of (S)-3-Aminopyrrolidin-2-one hydrochloride, a pivotal chiral intermediate for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the underlying chemical principles that make this compound a valuable scaffold in modern pharmaceutical science. The focus is on providing actionable insights and robust, self-validating methodologies grounded in established scientific literature.

(S)-3-Aminopyrrolidin-2-one hydrochloride is a functionalized derivative of the pyrrolidone ring system, a prevalent scaffold in drug discovery.[1] Its significance stems from a combination of key structural features:

-

Stereochemical Integrity : It possesses a single, defined chiral center at the C3 position. In pharmacology, the specific three-dimensional arrangement of a molecule is often critical for its biological activity, with one enantiomer typically exhibiting superior efficacy or a different physiological effect than its mirror image.[1] This makes the enantiomerically pure (S)-form a highly sought-after building block for asymmetric synthesis.[1]

-

Structural Rigidity : The five-membered lactam ring imposes conformational constraints on the molecule. This rigidity is a powerful tool in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[1]

-

Orthogonal Reactivity : The molecule features two primary functional groups—a secondary lactam and a primary amine (as a hydrochloride salt). These groups offer distinct points for chemical modification, allowing for the systematic construction of diverse molecular libraries to optimize pharmacological profiles.[1]

These attributes have positioned (S)-3-Aminopyrrolidin-2-one and its derivatives as key intermediates in the synthesis of a wide range of therapeutic agents, including antibacterial and central nervous system (CNS) drugs.[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of successful laboratory execution. The key characteristics of (S)-3-Aminopyrrolidin-2-one hydrochloride are summarized below.

Core Data Summary

| Property | Value | Source(s) |

| Chemical Name | (3S)-3-aminopyrrolidin-2-one hydrochloride | [2] |

| CAS Number | 56440-28-9 | [2][3] |

| Molecular Formula | C₄H₈N₂O·HCl (or C₄H₉ClN₂O) | [3][4][5] |

| Molecular Weight | 136.58 g/mol | [3][4][5] |

| Appearance | Off-white to light brown solid | [2] |

| Purity | Typically ≥95-97% | [3][4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |

Structural Representation

The compound's structure combines a pyrrolidinone core with an amine group at the stereogenic C3 position.

Caption: Chemical structure of (S)-3-Aminopyrrolidin-2-one hydrochloride.

Computational Data

Computational descriptors help predict a molecule's behavior in biological systems.

| Descriptor | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [4] |

| LogP | -0.7446 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

-

Scientist's Insight : The low LogP value suggests high hydrophilicity, indicating good aqueous solubility, which is a desirable trait for drug candidates. The TPSA value is well within the range for good oral bioavailability, making this scaffold attractive for developing orally administered drugs.

Synthesis and Purification

The asymmetric synthesis of this compound is critical to its utility. Several routes have been developed, often starting from readily available chiral precursors like amino acids. A representative method involves the use of trans-4-hydroxy-L-proline.[6]

Representative Synthetic Workflow

The following diagram outlines a common multi-step synthesis. The key transformations include decarboxylation, protection of the amine, activation of the hydroxyl group, stereoinvertive displacement with azide, and subsequent reduction and deprotection.

Caption: Asymmetric synthesis pathway from trans-4-hydroxy-L-proline.

Experimental Protocol: Synthesis from L-Aspartic Acid

A more direct route to the target lactam starts from L-aspartic acid. This protocol is a conceptual representation based on established chemical transformations.

Objective: To synthesize (S)-3-Aminopyrrolidin-2-one hydrochloride from L-aspartic acid.

Pillar of Trustworthiness: Each step includes a rationale and a method for validation, ensuring the process is self-correcting and the outcome is verifiable.

Step 1: Formation of N-Protected Aspartic Anhydride

-

Procedure: Suspend L-aspartic acid (1.0 eq) in acetic anhydride. Add formic acid dropwise while stirring. Heat the mixture gently (e.g., 40-50°C) until a clear solution is obtained and reaction is complete (monitor by TLC). Cool the reaction and collect the precipitated N-formyl-L-aspartic anhydride by filtration.[7][8]

-

Causality: Acetic anhydride serves as a dehydrating agent to form the cyclic anhydride from the two carboxylic acid groups of aspartic acid. Formic acid facilitates the N-formylation, protecting the amine for the subsequent reduction step.

-

Validation: The intermediate can be characterized by ¹H NMR to confirm the formation of the anhydride ring and the N-formyl group.

Step 2: Reductive Cyclization to the Lactam

-

Procedure: Dissolve the N-formyl-L-aspartic anhydride from Step 1 in a suitable solvent like THF. Cool to 0°C. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The reduction of one carboxyl group followed by intramolecular cyclization yields the protected lactam.

-

Causality: NaBH₄ is a selective reducing agent that, under these conditions, preferentially reduces the more reactive carboxyl group of the anhydride to an alcohol, which then undergoes spontaneous intramolecular aminolysis to form the five-membered lactam ring. The N-formyl group is typically cleaved under these conditions.

-

Validation: Monitor reaction progress by TLC. The product, (S)-3-aminopyrrolidin-2-one, can be isolated and its structure confirmed by mass spectrometry and NMR.

Step 3: Salt Formation and Purification

-

Procedure: Dissolve the crude (S)-3-aminopyrrolidin-2-one in a suitable solvent like isopropanol or methanol. Add a stoichiometric amount of concentrated hydrochloric acid. Cool the solution to induce crystallization of the hydrochloride salt. Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

Causality: The addition of HCl protonates the basic primary amine, forming the stable and often crystalline hydrochloride salt. This process serves as both the final product formation and a purification step, as the salt is typically less soluble than the free base or impurities.

-

Validation: The final product's identity and purity should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and HPLC. The enantiomeric excess (e.e.) should be determined using chiral HPLC to confirm stereochemical integrity.

Analytical Characterization

Comprehensive spectral analysis is non-negotiable for confirming the structure and purity of the final compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the diastereotopic protons of the pyrrolidine ring (CH₂ groups), the methine proton at the chiral center (CH-NH₂), and the lactam N-H proton. The integration of these signals should correspond to the number of protons.

-

¹³C NMR Spectroscopy: The carbon spectrum will display four distinct signals corresponding to the carbonyl carbon of the lactam, the chiral methine carbon, and the two methylene carbons of the ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion of the free base [M+H]⁺ at approximately m/z 101.12.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption for the C=O stretch of the lactam (around 1680-1700 cm⁻¹) and N-H stretching vibrations for the primary amine and secondary lactam.

Applications in Drug Discovery

The true value of (S)-3-Aminopyrrolidin-2-one hydrochloride lies in its application as a versatile chiral building block.[1]

Scaffold for Antibacterial Agents

The pyrrolidine ring is a key component in many modern antibiotics, particularly within the fluoroquinolone class.[1] The amino group at the C3 position serves as a critical attachment point for the core pharmacophore, and its specific (S)-stereochemistry is often essential for potent antibacterial activity.[8]

Intermediate for CNS-Active Compounds

The rigid, three-dimensional nature of the pyrrolidinone scaffold is ideal for designing ligands that can selectively interact with complex protein targets in the central nervous system, such as receptors and enzymes.[1][9] The ability to functionalize both the amine and the lactam nitrogen allows for the creation of libraries of compounds to probe these interactions.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Derivatives of aminopyrrolidines are found in several DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes.[10] The pyrrolidine moiety mimics the proline residue of natural substrates, while the amino group provides a key interaction with the active site of the enzyme.

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

(S)-3-Aminopyrrolidin-2-one hydrochloride is classified as a hazardous substance.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][11][12]

-

GHS Pictograms: GHS07 (Exclamation mark).[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][14][15]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[15][16]

-

First Aid Measures:

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] For long-term stability and to prevent degradation, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[16]

-

Stability: The compound is a stable solid under recommended storage conditions. Solutions should be prepared fresh; if storage is necessary, aliquot and store at -20°C for short periods (up to one month).

References

-

(S)-3-AMINOPYRROLIDIN-2-ONE HYDROCHLORIDE [P62612]. ChemUniverse. Available from: [Link]

-

(3S)-3-Aminopyrrolidine-2,5-dione hydrochloride. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

3-Aminopyrrolidin-2-one. PubChem, National Center for Biotechnology Information. Available from: [Link]

- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.

-

Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. Available from: [Link]

- Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.

-

3-Aminopyrrolidine dihydrochloride. ChemBK. Available from: [Link]

-

Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

(3S)-3-aminopyrrolidin-2-one. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

3-AMINOPYRROLIDINE-2,5-DIONE, (R)-. precisionFDA. Available from: [Link]

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.

-

3-Aminopyrrolidine dihydrochloride. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

-

NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI. Available from: [Link]

-

Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. PMC, National Institutes of Health. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9 [chemicalbook.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. chemscene.com [chemscene.com]

- 5. (S)-(-)-3-AMINOPYRROLIDIN-2-ONE HYDROCHLORIDE [chemicalbook.com]

- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. (3S)-3-aminopyrrolidin-2-one | C4H8N2O | CID 12430456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

(S)-3-Aminopyrrolidin-2-one Hydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals

CAS Number: 56440-28-9

Introduction

(S)-3-Aminopyrrolidin-2-one hydrochloride is a crucial chiral building block in modern medicinal chemistry. Its rigid, five-membered lactam structure, combined with a stereodefined amine functional group, offers a unique three-dimensional scaffold that is increasingly sought after for the synthesis of complex and highly specific therapeutic agents. The pyrrolidine ring, a prevalent motif in numerous FDA-approved drugs, provides a sp³-rich framework that allows for a greater exploration of chemical space compared to traditional flat, aromatic systems. This complexity can lead to enhanced binding affinity and selectivity for biological targets.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth overview of the synthesis, properties, analysis, and applications of this versatile intermediate, with a focus on its role in the development of innovative pharmaceuticals.

Physicochemical Properties

While specific experimental data for the melting point and solubility of (S)-3-Aminopyrrolidin-2-one hydrochloride are not consistently reported across publicly available resources, the fundamental physicochemical properties can be summarized. A comprehensive characterization would require experimental determination.

| Property | Value | Source |

| CAS Number | 56440-28-9 | [2][3][4][5][6][7] |

| Molecular Formula | C₄H₉ClN₂O | [2][6] |

| Molecular Weight | 136.58 g/mol | [2][6] |

| Appearance | Off-white to light brown solid | [5] |

| Storage Temperature | 2-8°C under inert gas | [5] |

Synthesis and Purification

The stereospecific synthesis of (S)-3-Aminopyrrolidin-2-one hydrochloride is critical to its utility. Several synthetic strategies have been developed, often starting from readily available chiral precursors.

Synthetic Strategy from L-Aspartic Acid

One common approach involves the use of L-aspartic acid. This method leverages the inherent chirality of the starting material to establish the desired stereocenter. A plausible synthetic workflow is outlined below.

Caption: General synthetic scheme from L-Aspartic Acid.

A related synthesis starting from N-formyl-L-aspartic anhydride has been reported, which proceeds through acylation, esterification, reduction, and ring-closing, followed by debenzylation to yield the target compound.[8]

Synthetic Strategy from trans-4-Hydroxy-L-proline

Another documented approach utilizes trans-4-hydroxy-L-proline. This multi-step synthesis involves a key stereochemical inversion. A Chinese patent outlines this process.[9]

Experimental Protocol (Illustrative, based on patent literature) [9]

-

Decarboxylation: trans-4-hydroxy-L-proline is decarboxylated to yield (R)-3-hydroxypyrrolidine.

-

Protection: The secondary amine is protected, for example, with a tert-butyloxycarbonyl (Boc) group.

-

Activation of Hydroxyl Group: The hydroxyl group is converted into a good leaving group, typically by sulfonylation (e.g., mesylation or tosylation).

-

Stereochemical Inversion: A nucleophilic substitution with an azide source (e.g., sodium azide) proceeds via an Sₙ2 mechanism, inverting the stereocenter to the (S)-configuration.

-

Reduction of Azide: The azide is reduced to the primary amine, for instance, using triphenylphosphine (Staudinger reaction) or catalytic hydrogenation.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., with concentrated HCl), which concurrently forms the hydrochloride salt.

Purification

Purification of the final product is typically achieved by recrystallization. The choice of solvent system is critical and may include isopropanol, ethanol, or methanol/ether mixtures. The purity of the final compound should be assessed by analytical techniques such as HPLC and NMR spectroscopy.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-3-Aminopyrrolidin-2-one hydrochloride.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the compound. Due to the lack of a strong chromophore, pre-column derivatization is often employed for UV detection.

Protocol: HPLC Analysis via Boc-Derivatization (Illustrative)

-

Derivatization: React the (S)-3-Aminopyrrolidin-2-one hydrochloride sample with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to form the UV-active Boc-protected derivative.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

-

Detection: UV at approximately 210 nm.

-

Purity Calculation: Purity is determined by the area percentage of the main peak.

-

For determining enantiomeric purity, a chiral HPLC method is required. This typically involves a chiral stationary phase (CSP).

Protocol: Chiral HPLC (General Approach) [10][11][12]

-

Column Selection: Screen various chiral columns (e.g., polysaccharide-based like Chiralpak® or cyclodextrin-based).

-

Mobile Phase Optimization:

-

Normal Phase: Typically hexane/isopropanol or hexane/ethanol mixtures. Basic or acidic additives (e.g., diethylamine or trifluoroacetic acid) are often required to improve peak shape and resolution.

-

Reverse Phase: Acetonitrile/water or methanol/water with appropriate buffers.

-

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: Inject the sample and monitor the separation of the (S) and (R) enantiomers.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the protons on the pyrrolidine ring. The diastereotopic protons of the CH₂ groups will likely appear as complex multiplets. The proton at the chiral center (C3) would couple to the adjacent CH₂ protons. The N-H protons of the amine and amide may appear as broad signals.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display four distinct carbon signals. The carbonyl carbon of the lactam would be the most downfield signal (typically >170 ppm). The chiral carbon attached to the amino group would appear in the aliphatic region, along with the other two carbons of the pyrrolidine ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by key vibrational bands. A strong absorption for the lactam carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. N-H stretching vibrations for the amine and amide groups would be visible in the 3200-3400 cm⁻¹ region.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would likely show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base form of the compound.

Applications in Drug Discovery

The (S)-3-aminopyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, most notably in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

DPP-4 Inhibitors for Type 2 Diabetes

DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][14][15][16] These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control in patients with type 2 diabetes.[15][17] The (S)-amino group of the pyrrolidinone scaffold often forms a key interaction with the active site of the DPP-4 enzyme.

Caption: Mechanism of action of DPP-4 inhibitors.

Oncology: Abl and PI3K Dual Inhibitors

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[1][18][19][20][21] The phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical downstream signaling cascade that promotes cell proliferation and survival.[1][18][19][20][21] Dual inhibition of both Abl kinase and the PI3K pathway is a promising strategy to overcome resistance to single-agent therapies. The aminopyrrolidine scaffold has been explored for the development of such dual inhibitors, highlighting its versatility beyond metabolic diseases.

Caption: Dual inhibition of BCR-ABL and PI3K pathways.

Safety and Handling

(S)-3-Aminopyrrolidin-2-one hydrochloride is classified as hazardous. Appropriate safety precautions must be taken during handling and storage.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[22]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Use of a lab coat, safety glasses with side shields, and chemical-resistant gloves is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

(S)-3-Aminopyrrolidin-2-one hydrochloride is a high-value chiral building block with demonstrated utility in the synthesis of pharmacologically active compounds. Its importance is firmly established in the field of DPP-4 inhibitors for the treatment of type 2 diabetes, and its potential in other therapeutic areas such as oncology continues to be explored. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for its effective use in drug discovery and development programs. As the demand for stereochemically complex and potent new chemical entities grows, the role of such versatile chiral intermediates will only become more significant.

References

-

Frontiers. (n.d.). Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists. Retrieved from [Link]

-

TAG Family NP. (2024, August 29). What are GLP-1 and GIP and How Do They Function? Retrieved from [Link]

-

Clinical Cancer Research. (n.d.). Molecular Pathways: BCR-ABL. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists. Retrieved from [Link]

-

ResearchGate. (n.d.). BCR-ABL related MAPK and PI3K/AKT pathways and their co-expression with NPM1. Retrieved from [Link]

-

PubMed Central. (n.d.). Role of a Dual Glucose-Dependent Insulinotropic Peptide (GIP)/Glucagon-like Peptide-1 Receptor Agonist (Twincretin) in Glycemic Control: From Pathophysiology to Treatment. Retrieved from [Link]

-

Diabetes Journals. (2021, June 27). The Role of GIP in the Regulation of GLP-1 Satiety and Nausea. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic presentation of the signaling pathway. Lina inhibits DPP-4... Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of the BCR-ABL1 signaling pathways targeted by... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

National Institutes of Health. (2022, January 17). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Retrieved from [Link]

-

LookChem. (n.d.). Cas 56440-28-9, 3-AMINOPYRROLIDIN-2-ONE. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004487). Retrieved from [Link]

-

Capot Chemical. (n.d.). 56440-28-9 | (S)-3-aMino-pyrrolidin-2-one hydrochloride. Retrieved from [Link]

-

PubMed. (n.d.). Bcr-Abl-mediated redox regulation of the PI3K/AKT pathway. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235). Retrieved from [Link]

-

IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

-

PDB-101. (n.d.). DPP4. Retrieved from [Link]

-

Frontiers. (n.d.). DPP-4 Inhibition and the Path to Clinical Proof. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Retrieved from [Link]

-

Kromasil. (n.d.). User's Guide - HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagram illustrating a potential role of DPP-4 as a mechanism linking... Retrieved from [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Frontiers. (n.d.). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Retrieved from [Link]

-

LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved from [Link]

-

Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine, TMS derivative. Retrieved from [Link]

- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

ResearchGate. (n.d.). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Retrieved from [Link]

-

FDA. (n.d.). 3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. 56440-28-9 | (S)-3-aMino-pyrrolidin-2-one hydrochloride - Capot Chemical [capotchem.com]

- 3. Cas 56440-28-9,3-AMINOPYRROLIDIN-2-ONE | lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9 [chemicalbook.com]

- 6. angenechemical.com [angenechemical.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 13. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]

- 14. tagfamilynp.com [tagfamilynp.com]

- 15. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 16. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 17. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bcr-Abl-mediated redox regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 56440-28-9|(S)-3-Amino-2-pyrrolidinone Hydrochloride|BLD Pharm [bldpharm.com]

(S)-3-Aminopyrrolidin-2-one hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure and Application of (S)-3-Aminopyrrolidin-2-one Hydrochloride

Abstract

(S)-3-Aminopyrrolidin-2-one hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its rigid, three-dimensional pyrrolidinone scaffold, combined with the stereochemically defined amine functionality, makes it a highly sought-after intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, synthesis, and analytical characterization. Furthermore, it delves into the rationale behind its application in drug discovery, particularly in the development of antibacterial and central nervous system (CNS) agents, while also outlining essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep, functional understanding of this important molecule.

Introduction to a Key Chiral Scaffold

The Primacy of Chirality in Pharmacology

In the realm of drug discovery, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Biological systems, such as enzymes and receptors, are inherently chiral, leading to specific interactions with only one enantiomer of a chiral drug. The (S)- and (R)-enantiomers of a molecule can exhibit vastly different pharmacological activities, potencies, and toxicity profiles.[1] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern pharmaceutical development.

The Pyrrolidinone Core: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is considered a "privileged scaffold" in drug design.[2] Unlike flat aromatic systems, its non-planar, sp³-hybridized structure allows for a more thorough exploration of three-dimensional chemical space.[1][2] This conformational flexibility and defined vectoral projection of substituents can lead to enhanced binding affinity and selectivity for biological targets.[1] The lactam function within the pyrrolidin-2-one core adds a rigidifying element and provides hydrogen bonding capabilities, further influencing properties like solubility and metabolic stability.

(S)-3-Aminopyrrolidin-2-one Hydrochloride: An Overview

This molecule combines the benefits of the pyrrolidinone ring with a chiral amine at the C3 position. The hydrochloride salt form enhances stability and improves handling characteristics, making it a readily usable starting material. Its structure presents two key reactive sites—the lactam and the primary amine—allowing for diverse chemical modifications and the generation of extensive compound libraries for screening.[1]

Physicochemical and Structural Properties

Core Molecular Structure and Stereochemistry

The fundamental structure consists of a pyrrolidin-2-one ring with an amino group at the third carbon atom. The "(S)" designation specifies that the chiral center at the C3 position has the S-configuration according to the Cahn-Ingold-Prelog priority rules. The molecule is supplied as a hydrochloride salt, where the primary amine is protonated (NH₃⁺) and balanced by a chloride ion (Cl⁻).

Physicochemical Data Summary

The key properties of (S)-3-Aminopyrrolidin-2-one hydrochloride are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 56440-28-9 | [3][4] |

| Molecular Formula | C₄H₉ClN₂O | [5][6] |

| Molecular Weight | 136.58 g/mol | [5][6] |

| Appearance | Off-white to light brown solid | [3] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [5] |

| logP | -0.7446 | [5] |

| Storage Conditions | Store at 2-8°C under inert gas | [3] |

Synthesis and Stereochemical Control

Rationale for Asymmetric Synthesis

Given the stereospecificity of biological targets, obtaining (S)-3-Aminopyrrolidin-2-one in high enantiomeric purity is critical. Asymmetric synthesis, which selectively produces one enantiomer over the other, is the preferred approach.[1] This is typically achieved by starting with a molecule from the "chiral pool," such as a naturally occurring amino acid, which already possesses the desired stereochemistry.

Exemplary Synthetic Pathway: From L-Aspartic Acid

A common and effective strategy for synthesizing the (S)-enantiomer involves using L-aspartic acid as the starting material. This approach leverages the inherent (S)-stereochemistry of the natural amino acid. The general workflow involves cyclization and functional group manipulations to form the target pyrrolidinone ring system while preserving the original stereocenter.

Protocol: A Representative Asymmetric Synthesis

The following protocol is a generalized representation based on established literature methods for the synthesis starting from L-aspartic acid.[7][8]

Objective: To synthesize (S)-3-Aminopyrrolidin-2-one hydrochloride with high enantiomeric purity.

Materials:

-

L-Aspartic Acid

-

Formic Acid

-

Acetic Anhydride

-

A suitable reducing agent (e.g., KBH₄ with H₂SO₄ or LiAlH₄)

-

Hydrochloric Acid (HCl)

-

Appropriate organic solvents (e.g., THF, Ethanol)

Methodology:

-

Step 1: N-Formyl-L-aspartic Anhydride Formation: L-aspartic acid is treated with a mixture of formic acid and acetic anhydride. This step serves to both protect the amine as a formyl group and form the cyclic anhydride, activating the carboxylic acid groups.[8]

-

Step 2: Reductive Cyclization: The formed anhydride is subjected to a strong reducing agent. This complex step typically involves the reduction of one carboxylic acid function and subsequent intramolecular cyclization to form the lactam ring. The choice of reducing agent is critical for yield and selectivity.[8]

-

Step 3: Deprotection and Salt Formation: The N-formyl protecting group is removed under acidic conditions, typically using concentrated hydrochloric acid. This same step protonates the newly freed amine, leading to the formation of the hydrochloride salt.

-

Step 4: Crystallization and Purification: The final product is isolated from the reaction mixture by crystallization, often from a solvent like ethanol. The solid product is then washed and dried to yield (S)-3-Aminopyrrolidin-2-one hydrochloride.

Validation: The identity, purity, and stereochemical integrity of the final product must be confirmed using the analytical techniques described in the following section.

Spectroscopic and Analytical Characterization

Rationale for Structural Verification: Rigorous analytical testing is a self-validating requirement to confirm that the correct molecular structure has been synthesized and that it meets the required purity standards, especially concerning its enantiomeric excess.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring. The diastereotopic protons on the CH₂ groups (C4 and C5) will likely appear as complex multiplets. Signals for the N-H protons of the lactam and the NH₃⁺ group will also be present.

-

¹³C NMR: The carbon spectrum will confirm the presence of four distinct carbon atoms, including a characteristic signal for the carbonyl carbon (C2) in the lactam ring around 170-180 ppm.

-

Advanced NMR: For hydrochloride salts, specialized techniques like ³⁵Cl solid-state NMR can provide a unique fingerprint of the crystalline form and the local environment of the chloride ion, which is invaluable for polymorphism studies.[9]

-

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. Expected characteristic peaks include a strong absorption for the C=O stretch of the lactam (around 1680-1700 cm⁻¹) and broad absorptions for the N-H stretches of the lactam and the ammonium group (around 3000-3400 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the cation (C₄H₈N₂O, MW ≈ 100.12 g/mol ). High-resolution mass spectrometry (HRMS) can provide an exact mass measurement to confirm the elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of the final product. The sample is run on a chiral stationary phase designed to separate the (S) and (R) enantiomers, allowing for their precise quantification.

Applications in Drug Discovery and Development

Role as a Versatile Intermediate

(S)-3-Aminopyrrolidin-2-one hydrochloride serves as a crucial starting point for creating more elaborate molecules.[1] Its bifunctional nature allows it to be incorporated into larger structures through reactions at the primary amine or, less commonly, at the lactam nitrogen.

Case Study: Incorporation into Quinolone Antibacterial Agents

A significant application of this scaffold is in the synthesis of fluoroquinolone antibiotics.[1] The 3-aminopyrrolidinyl moiety is often attached at the C-7 position of the quinolone core. The stereochemistry at the C3 position of the pyrrolidine ring has been shown to be critical for antibacterial activity and potency.[8] The (S)-enantiomer often demonstrates superior in vivo and in vitro activity compared to the (R)-enantiomer.[8]

Applications in CNS-Targeting Agents

The pyrrolidinone core is a feature in various molecules designed to target the central nervous system.[1] The defined three-dimensional structure and chirality of (S)-3-Aminopyrrolidin-2-one are leveraged to design ligands with high specificity for CNS receptors and enzymes, which is crucial for minimizing off-target effects.

Handling and Safety Protocols

Hazard Identification

While a specific Safety Data Sheet (SDS) for (S)-3-Aminopyrrolidin-2-one hydrochloride should always be consulted, related aminopyrrolidine and lactam compounds present known hazards. A summary of likely hazards is provided below.

| Hazard Class | GHS Pictogram | Hazard Statement | Source |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed | [10] |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | [10][11] |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | [10][11] |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | [12] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water. Remove contaminated clothing.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended conditions (2-8°C under inert gas).[3]

Conclusion

(S)-3-Aminopyrrolidin-2-one hydrochloride is more than a simple chemical intermediate; it is an enabling tool for the creation of stereochemically complex and potent pharmaceutical agents. Its well-defined molecular structure, characterized by the (S)-chiral center and the versatile pyrrolidinone scaffold, provides a robust foundation for drug design. A thorough understanding of its synthesis, characterization, and application is essential for medicinal chemists aiming to leverage its unique properties to develop next-generation therapeutics. The continued exploration of this and related chiral building blocks will undoubtedly fuel further innovation in drug discovery.

References

-

PubChem. (n.d.). (3S)-3-Aminopyrrolidine-2,5-dione hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

ResearchGate. (2009). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (S)-4-Aminopyrrolidin-2-one hydrochloride. Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). (S)-4-Aminopyrrolidin-2-one hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9 [chemicalbook.com]

- 4. bridgeorganics.com [bridgeorganics.com]

- 5. chemscene.com [chemscene.com]

- 6. (S)-4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | CID 67124568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-氨基吡咯烷 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

(S)-3-Aminopyrrolidin-2-one hydrochloride stereochemistry

An In-Depth Technical Guide to the Stereochemistry of (S)-3-Aminopyrrolidin-2-one Hydrochloride

Abstract

(S)-3-Aminopyrrolidin-2-one hydrochloride is a pivotal chiral building block in modern medicinal chemistry and drug development. Its rigid, stereochemically defined structure provides a valuable scaffold for creating complex, biologically active molecules with high specificity. This guide offers an in-depth exploration of the stereochemical aspects of this compound, intended for researchers, scientists, and drug development professionals. We will dissect its absolute configuration, delve into the causal logic behind stereoselective synthesis strategies, detail the analytical methodologies required for its stereochemical verification, and survey its application in the synthesis of therapeutic agents. The protocols and explanations herein are grounded in established chemical principles to provide a self-validating framework for its use in a research and development setting.

The Centrality of Chirality: An Introduction

In drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes. The (S)-enantiomer of 3-aminopyrrolidin-2-one, typically supplied as a stable hydrochloride salt, has emerged as a preferred intermediate.[1] Its constrained cyclic structure and defined stereocenter at the C3 position allow for the precise spatial orientation of functional groups, a crucial element in designing potent and selective drugs.

Molecular Structure and Stereochemical Assignment

The foundation of this molecule's utility lies in its well-defined absolute stereochemistry. Understanding its structure is key to its application.

The C3 Stereocenter and Cahn-Ingold-Prelog (CIP) Assignment

(S)-3-Aminopyrrolidin-2-one possesses a single chiral center at the third carbon atom of the pyrrolidinone ring. The "(S)" designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

Step-by-Step CIP Priority Assignment:

-

Identify the Substituents: The four groups attached to the chiral carbon (C3) are:

-

Amine group (-NH₂)

-

Carbonyl-adjacent carbon (C2) of the ring

-

Methylene carbon (C4) of the ring

-

Hydrogen atom (-H)

-

-

Assign Priorities: Priority is assigned based on the atomic number of the atom directly bonded to the chiral center.

-

Priority 1: The Nitrogen of the amine group (-NH₂) has the highest atomic number (7).

-

Priority 2: The C2 carbon is bonded to an oxygen (via a double bond, which counts twice in CIP rules) and a nitrogen.

-

Priority 3: The C4 carbon is bonded to two hydrogens and another carbon.

-

Priority 4: The Hydrogen atom has the lowest atomic number (1).

-

-

Orient the Molecule: The molecule is oriented so that the lowest priority group (the -H atom) points away from the viewer.

-

Determine Configuration: Tracing the path from priority 1 → 2 → 3 reveals a counter-clockwise direction, which corresponds to the (S) configuration (from the Latin sinister for left).[2]

Caption: CIP priority assignment for the C3 stereocenter.

Physicochemical Properties and the Role of the Hydrochloride Salt

The compound is most commonly available as a hydrochloride salt, which significantly enhances its stability and aqueous solubility, simplifying handling and formulation in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | (3S)-3-aminopyrrolidin-2-one;hydrochloride | [3] |

| CAS Number | 56440-28-9 | [4] |

| Molecular Formula | C₄H₉ClN₂O | [5] |

| Molecular Weight | 136.58 g/mol | [5][6] |

| Appearance | Off-white to light brown solid | [4] |

| SMILES | C1CNC(=O)[C@@H]1N.Cl | [3] |

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (S)-3-aminopyrrolidin-2-one hydrochloride is paramount. The most robust and industrially scalable methods rely on the "chiral pool" approach, utilizing readily available, inexpensive chiral starting materials.

Synthesis from Trans-4-Hydroxy-L-Proline

This is an elegant and efficient pathway that hinges on a critical stereochemical inversion step. The choice of this starting material is strategic; its inherent chirality is leveraged to establish the desired stereocenter in the final product.

Workflow Rationale:

-

Protection & Activation: The starting material, trans-4-hydroxy-L-proline, has the incorrect stereochemistry at the hydroxyl-bearing carbon for the final product's amino group. The synthetic sequence is designed to invert this center. The amine is first protected (e.g., as a Boc carbamate) to prevent side reactions. The hydroxyl group is then converted into a good leaving group (e.g., a mesylate or tosylate) to activate it for nucleophilic substitution.

-

Stereochemical Inversion (Sₙ2 Reaction): The activated hydroxyl group is displaced by an azide nucleophile (e.g., sodium azide). This reaction proceeds via an Sₙ2 mechanism, which inherently results in the inversion of the stereocenter's configuration. This is the key step that sets the (S) stereochemistry at C3.

-

Reduction and Deprotection: The azide is reduced to the primary amine (e.g., using triphenylphosphine or catalytic hydrogenation). Subsequent removal of the protecting group under acidic conditions, often with concentrated hydrochloric acid, yields the final target molecule as its hydrochloride salt.[7]

Caption: Synthesis workflow featuring stereochemical inversion.

Analytical Methodologies for Stereochemical Verification

Confirming the enantiomeric purity of the final product is a non-negotiable step in drug development. This requires specialized analytical techniques capable of distinguishing between enantiomers.

The Principle of Chiral Chromatography

Direct analysis of enantiomers is most commonly achieved using chiral chromatography (HPLC, GC, or SFC). This technique employs a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. The underlying principle, often described by the Dalgliesh three-point interaction model, posits that for effective separation, there must be at least three points of interaction (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) between the chiral analyte and the CSP.[8] One enantiomer will interact more strongly, resulting in a longer retention time and thus separation from the other.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a self-validating system for determining the enantiomeric excess (ee%) of (S)-3-Aminopyrrolidin-2-one.

Objective: To separate and quantify the (S) and (R) enantiomers to determine enantiomeric purity.

Methodology:

-

Column Selection: A macrocyclic glycopeptide-based CSP, such as an Astec CHIROBIOTIC T column, is highly effective for separating underivatized amino acids and their derivatives.[9] These columns offer multiple interaction modes (ionic, hydrogen bonding) suitable for polar, ionic analytes. Polysaccharide-based CSPs are also widely used.[8]

-

Sample Preparation:

-

Accurately weigh ~10 mg of the (S)-3-Aminopyrrolidin-2-one hydrochloride sample.

-

Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation & Conditions:

-

Instrument: Standard HPLC system with a UV detector.

-

Mobile Phase: A mixture of methanol, ethanol, and a suitable acid/base modifier (e.g., 0.1% trifluoroacetic acid and 0.1% diethylamine). The exact ratio must be optimized. The use of polar organic solvents is typical for this class of CSP.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: ~210 nm (where the amide chromophore absorbs).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Run a sample of the racemic mixture to identify the retention times of both the (S) and (R) enantiomers.

-

Inject the sample of the synthesized product.

-

Integrate the peak areas for both enantiomers (Aₛ and Aᵣ).

-

Calculate the enantiomeric excess using the formula: ee% = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100

-

Caption: Workflow for chiral purity analysis by HPLC.

Definitive Structural Confirmation

While chromatography is essential for quantification, X-ray crystallography provides the unambiguous, "gold standard" determination of the absolute configuration of a chiral molecule in its solid state.[10] Spectroscopic methods like NMR are crucial for confirming the overall chemical structure and connectivity but cannot distinguish between enantiomers without the use of chiral shift reagents.

Applications in Modern Drug Discovery

The value of (S)-3-aminopyrrolidin-2-one hydrochloride is demonstrated by its incorporation into a variety of drug candidates, where its stereochemically defined scaffold is essential for achieving the desired biological effect.

-

Enzyme Inhibitors: The pyrrolidinone core is a common feature in many classes of drugs.[11] Its constrained conformation can help position key pharmacophoric groups into the active sites of enzymes with high precision. For example, derivatives have been explored as dual inhibitors of Abl and PI3K kinases, which are important targets in cancer therapy.[12]

-

Receptor Antagonists: The rigid structure is also advantageous for designing ligands that bind to specific receptor subtypes. Recently, the related 3-aminopiperidin-2-one scaffold, which shares key structural features, was used to invent novel antagonists for the calcitonin gene-related peptide (CGRP) receptor, a primary target for migraine therapeutics.[13] The specific stereochemistry was found to be critical for achieving high receptor affinity.

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of a wide range of compounds, including quinolone antibacterials and other chiral drugs.[14] Its utility as a versatile starting material streamlines complex synthetic routes, making it a valuable asset for both research and large-scale production.[1]

Conclusion

The stereochemistry of (S)-3-aminopyrrolidin-2-one hydrochloride is not merely a structural descriptor but the very source of its value in pharmaceutical R&D. Its absolute (S)-configuration, reliably established through stereoselective synthesis and verified by robust analytical methods like chiral HPLC, allows for the rational design of highly specific and potent therapeutic agents. As drug discovery continues to demand greater molecular precision, the role of well-characterized, enantiomerically pure building blocks like this one will only become more critical.

References

-

GSRS. 3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (S)-. Available from: [Link]

-

PubMed. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Available from: [Link]

-

precisionFDA. 3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (+/-)-. Available from: [Link]

-

PubChem. (3S)-3-aminopyrrolidin-2-one | C4H8N2O | CID 12430456. Available from: [Link]

- Google Patents.CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. Boosting Drug Discovery: The Role of (3S)-(-)-Aminopyrrolidine. Available from: [Link]

-

PubChem. (3S)-3-Aminopyrrolidine-2,5-dione hydrochloride | C4H7ClN2O2 | CID 130431853. Available from: [Link]

- Google Patents.EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.

-

PubChem. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805. Available from: [Link]

-

MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones... Available from: [Link]

-

GSRS. 3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. Available from: [Link]

-

National Institutes of Health. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Available from: [Link]

-

LibreTexts Chemistry. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Available from: [Link]

-

MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. Available from: [https://www.mdpi.com/2 separations-08-00112]([Link] separations-08-00112)

-

PubMed. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Available from: [Link]

-

PubChem. 3-Aminopyrrolidine | C4H10N2 | CID 164401. Available from: [Link]

-

PubMed. Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 3. (3S)-3-aminopyrrolidin-2-one | C4H8N2O | CID 12430456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. bridgeorganics.com [bridgeorganics.com]

- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. enamine.net [enamine.net]

- 12. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. guidechem.com [guidechem.com]

The Cornerstone of Chiral Drug Design: A Technical Guide to (S)-3-Aminopyrrolidin-2-one Hydrochloride

Abstract

(S)-3-Aminopyrrolidin-2-one hydrochloride has emerged as a pivotal chiral building block in modern medicinal chemistry. Its rigid, stereochemically defined scaffold provides a unique three-dimensional framework that is instrumental in achieving high-affinity and selective interactions with biological targets. This technical guide offers an in-depth exploration of the significance of this versatile intermediate, delving into its synthesis, physicochemical properties, and its critical role in the development of innovative therapeutics across various disease areas, including infectious diseases and oncology. We will provide detailed synthetic protocols, analyze structure-activity relationships, and present key data to illustrate its value to researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the (S)-3-Aminopyrrolidin-2-one Scaffold

In the quest for novel therapeutics with enhanced efficacy and safety profiles, the strategic incorporation of chiral scaffolds is paramount. The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged structure in drug discovery due to its ability to explore three-dimensional space, a consequence of the sp³-hybridization of its constituent atoms.[1][2] This non-planar geometry allows for a more nuanced presentation of pharmacophoric elements compared to flat aromatic systems, often leading to improved binding affinity and selectivity for biological targets.[3]

(S)-3-Aminopyrrolidin-2-one hydrochloride, a functionalized derivative of the pyrrolidine core, offers a unique combination of structural features that make it a highly sought-after intermediate. The presence of a chiral center at the C3 position is of critical importance, as the biological activity of a drug molecule is often dictated by its specific stereochemistry.[3] The (S)-enantiomer, in particular, has been shown to be crucial for the desired pharmacological activity in numerous drug candidates. Furthermore, the lactam and the primary amine functionalities provide two orthogonal reactive sites for facile chemical modification, enabling the construction of diverse molecular libraries for lead optimization.[3] The incorporation of this scaffold can also favorably influence key drug-like properties such as solubility, lipophilicity, and metabolic stability.[3]

This guide will illuminate the multifaceted contributions of (S)-3-Aminopyrrolidin-2-one hydrochloride to medicinal chemistry, providing both foundational knowledge and practical insights for its application in drug discovery programs.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of (S)-3-Aminopyrrolidin-2-one hydrochloride is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₄H₉ClN₂O | [4] |

| Molecular Weight | 136.58 g/mol | [4] |

| Appearance | Off-white to light brown solid | [5] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |

Stereoselective Synthesis of (S)-3-Aminopyrrolidin-2-one Hydrochloride

The enantiomerically pure form of 3-aminopyrrolidin-2-one is crucial for its application in chiral drug synthesis. Several synthetic routes have been developed to access the (S)-enantiomer, often starting from readily available chiral precursors. A common and efficient method utilizes L-aspartic acid as the starting material.

Experimental Protocol: Synthesis from L-Aspartic Acid

This protocol outlines a multi-step synthesis to obtain (S)-3-Aminopyrrolidin-2-one hydrochloride.

Step 1: Preparation of N-Formyl-L-aspartic anhydride

-

To a mixture of 70 mL of formic acid and 280 mL of acetic anhydride, add 133.0 g (1.0 mol) of L-aspartic acid.[6]

-

Stir the mixture until the L-aspartic acid is completely dissolved.

-

The formation of N-formyl-L-aspartic anhydride occurs in situ.

Step 2: Acylation, Esterification, and Cyclization

-

The N-formyl-L-aspartic anhydride is then subjected to acylation and esterification, followed by a reduction and ring-closing reaction to yield (S)-1-benzylpyrrolidin-3-amine.[2]

Step 3: Debenzylation to (S)-3-Aminopyrrolidin-2-one

-

The (S)-1-benzylpyrrolidin-3-amine is debenzylated through catalytic hydrogenation to afford the free amine.

Step 4: Hydrochloride Salt Formation

-

The resulting (S)-3-aminopyrrolidin-2-one is treated with hydrochloric acid in a suitable solvent (e.g., ethanol) to precipitate the hydrochloride salt.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield (S)-3-Aminopyrrolidin-2-one hydrochloride.

Applications in Medicinal Chemistry

The versatility of the (S)-3-aminopyrrolidin-2-one scaffold is demonstrated by its incorporation into a wide array of therapeutic agents.

Antibacterial Agents: The Fluoroquinolone Class

A significant application of (S)-3-aminopyrrolidin-2-one hydrochloride is in the synthesis of fluoroquinolone antibiotics.[3] The 3-aminopyrrolidinyl substituent at the C-7 position of the quinolone core is a key determinant of antibacterial potency and spectrum.[7] Structure-activity relationship (SAR) studies have consistently shown that the (S)-stereochemistry of this substituent is critical for optimal activity.[8]

Experimental Workflow: Synthesis of a Fluoroquinolone Analog

The following diagram illustrates a general synthetic workflow for the preparation of a fluoroquinolone antibiotic incorporating the (S)-3-aminopyrrolidin-2-one moiety.

Caption: General workflow for fluoroquinolone synthesis.

Structure-Activity Relationship (SAR) of Fluoroquinolones

The nature of the substituent at the C-7 position significantly impacts the antibacterial activity. The table below summarizes the in vitro activity of a series of fluoroquinolones with different C-7 substituents against various bacterial strains.

| Compound | C-7 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |

| Ciprofloxacin | Piperazinyl | 0.25 - 1.0 | 0.015 - 0.12 | 0.25 - 1.0 |

| Analog 1 | 3-Amino-1-pyrrolidinyl | 0.12 - 0.5 | 0.03 - 0.25 | 0.5 - 2.0 |

| Analog 2 (S-isomer) | (S)-3-Amino-1-pyrrolidinyl | 0.06 - 0.25 | 0.015 - 0.12 | 0.25 - 1.0 |

| Analog 3 (R-isomer) | (R)-3-Amino-1-pyrrolidinyl | 0.5 - 2.0 | 0.12 - 1.0 | 1.0 - 8.0 |

Note: Data is illustrative and compiled from typical ranges reported in the literature.[7][9] The data clearly indicates the superior potency of the derivative containing the (S)-3-amino-1-pyrrolidinyl substituent.

Anticancer Agents: Dual Abl and PI3K Kinase Inhibitors

The (S)-3-aminopyrrolidine scaffold has also been explored in the development of dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K), two key kinases implicated in the pathogenesis of cancers such as chronic myeloid leukemia (CML).[5][10] The rationale behind dual inhibition lies in overcoming the compensatory signaling that can arise when only one pathway is targeted.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

Caption: The PI3K/Akt signaling pathway and the point of intervention.

Inhibitory Activity of (S)-3-Aminopyrrolidine-based Kinase Inhibitors

A series of compounds bearing the (S)-3-aminopyrrolidine scaffold were synthesized and evaluated for their inhibitory activity against Abl and PI3K kinases and their cytotoxicity against the K562 CML cell line.

| Compound | Abl Inhibition (%) at 10 µM | PI3K Inhibition (%) at 10 µM | K562 Cytotoxicity IC₅₀ (µM) |

| 5a | 25.3 | 30.1 | 8.7 |

| 5e | 35.8 | 42.5 | 5.2 |

| 5k | 42.1 | 55.6 | 2.1 |

| Imatinib | >95 | <10 | 0.3 |

Source: Adapted from data presented in Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5848-5852.[10] The data demonstrates that compounds incorporating the (S)-3-aminopyrrolidine scaffold exhibit promising dual inhibitory activity and cytotoxicity.

Conclusion and Future Perspectives

(S)-3-Aminopyrrolidin-2-one hydrochloride has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its inherent chirality, rigid conformation, and functional handles provide a powerful platform for the design and synthesis of novel drug candidates with improved pharmacological profiles. The successful application of this scaffold in the development of potent antibacterial and anticancer agents underscores its broad therapeutic potential.

Future research will likely focus on the further exploration of this scaffold in other therapeutic areas, such as central nervous system disorders and inflammatory diseases. The development of novel synthetic methodologies to access diverse derivatives of (S)-3-aminopyrrolidin-2-one will continue to expand its utility. As our understanding of the structural requirements for selective target engagement deepens, this chiral cornerstone will undoubtedly play an increasingly significant role in the future of drug discovery.

References

- Rosen, T., et al. (1988). Asymmetric synthesis and properties of the enantiomers of the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1, 8-naphthyridine-3-carboxylic acid hydrochloride. Journal of Medicinal Chemistry, 31(9), 1586-1590.

- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875.

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-Aminopyrrolidine-2,5-dione hydrochloride. Retrieved from [Link]

-

Exploration of Drug Science. (n.d.). Discovery and development of new antibacterial compounds. Retrieved from [Link]

- Chu, D. T., et al. (1986). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 29(12), 2363-2369.

- Wang, X., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5848-5852.

-

ChemUniverse. (n.d.). (S)-3-AMINOPYRROLIDIN-2-ONE HYDROCHLORIDE [P62612]. Retrieved from [Link]

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- Google Patents. (n.d.). SK129894A3 - Process for the manufacture of (s)-3-amino-1-substituted pyrolidines.

- Zhang, L., et al. (2010). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Chinese Journal of Pharmaceuticals, 41(1), 10-12.

-

Molecules. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Retrieved from [Link]

-

RSC Publishing. (n.d.). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

IOSR Journal. (n.d.). QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 curves of Abl inhibitors generated by MALDI-TOF MS analysis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Retrieved from [Link]

-

NIH. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

-

ORBi. (n.d.). Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Retrieved from [Link]

- European Patent Office. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives - EP 1138672 A1.

- Google Patents. (n.d.). EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof.

-

PubMed. (n.d.). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Retrieved from [Link]

Sources

- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ensuring the Chiral Purity of (S)-3-Aminopyrrolidin-2-one Hydrochloride

Abstract